2-Phenylamino-4-Methyl-5-Acetylthiazol

Übersicht

Beschreibung

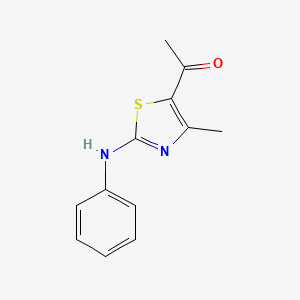

2-Phenylamino-4-methyl-5-acetyl thiazole is a heterocyclic organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound has a molecular formula of C12H12N2OS and a molecular weight of 232.301 g/mol .

Wissenschaftliche Forschungsanwendungen

2-Phenylamino-4-methyl-5-acetylthiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Thiazolderivate verwendet.

Biologie: Untersucht auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften.

Medizin: Wird auf sein Potenzial als entzündungshemmendes und krebshemmendes Mittel untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme wie 3-Oxoacyl-[Acyl-Carrier-Protein]-Synthase 1 in Bakterien hemmen, was zur Störung der Fettsäuresynthese und des bakteriellen Wachstums führt . Der aromatische Thiazolring der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Makromolekülen zu interagieren, zelluläre Pfade zu beeinflussen und ihre biologischen Wirkungen auszuüben .

Ähnliche Verbindungen:

Sulfathiazol: Ein antimikrobielles Medikament mit einer ähnlichen Thiazolringstruktur.

Ritonavir: Ein antiretrovirales Medikament, das eine Thiazol-Einheit enthält.

Abafungin: Ein Antimykotikum mit einem Thiazolring.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Substitutionsschemas am Thiazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.

Biochemische Analyse

Biochemical Properties

2-Phenylamino-4-Methyl-5-Acetyl Thiazole plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 1 in Escherichia coli, indicating its potential as an antimicrobial agent . The compound’s interactions with proteins and other biomolecules are crucial for its biological activity. For instance, its ability to inhibit or activate specific enzymes can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

2-Phenylamino-4-Methyl-5-Acetyl Thiazole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

The molecular mechanism of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and metabolic processes. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 1 inhibits bacterial fatty acid synthesis, demonstrating its antimicrobial potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

2-Phenylamino-4-Methyl-5-Acetyl Thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules. For instance, its inhibition of bacterial fatty acid synthesis affects the overall metabolic balance in microbial cells.

Transport and Distribution

The transport and distribution of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues or cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

2-Phenylamino-4-Methyl-5-Acetyl Thiazole’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interaction with target biomolecules and modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylamino-4-methyl-5-acetyl thiazole typically involves the reaction between 2-aminothiazole derivatives and acetylating agents under controlled conditions. One common method includes the condensation of 2-aminothiazole with acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and acetylation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Phenylamino-4-methyl-5-acetylthiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring, insbesondere an den C-2- und C-5-Positionen, auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in saurer Lösung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierungsmittel für elektrophile Substitution; Nucleophile wie Amine für nucleophile Substitution.

Hauptprodukte:

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von halogenierten oder aminierten Thiazolderivaten.

Wirkmechanismus

The mechanism of action of 2-phenylamino-4-methyl-5-acetyl thiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 1 in bacteria, leading to disruption of fatty acid synthesis and bacterial growth . The compound’s aromatic thiazole ring allows it to interact with various biological macromolecules, influencing cellular pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: 2-Phenylamino-4-methyl-5-acetyl thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUOFPGDKBCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352855 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31609-42-4 | |

| Record name | 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31609-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-phenylamino-4-methyl-5-acetylthiazole interact with its target and what are the downstream effects?

A1: 2-phenylamino-4-methyl-5-acetylthiazole targets β-ketoacyl-ACP synthase (KAS) I, an enzyme crucial for bacterial fatty-acid synthesis []. Specifically, it binds to the enzyme's active site with a binding constant of 25 mM, as revealed by fluorescence titration []. This interaction involves noncovalent bonds with the active-site Cys163 and hydrophobic interactions within the fatty-acid binding pocket []. This binding ultimately inhibits the enzyme's activity, disrupting the bacterial fatty-acid synthesis pathway.

Q2: What is known about the structural characterization of 2-phenylamino-4-methyl-5-acetylthiazole?

A2: The research primarily focuses on the compound's binding mode and interaction with its target protein. While it mentions the compound's molecular structure (2-phenylamino-4-methyl-5-acetylthiazole) [], the study does not delve into detailed spectroscopic data or molecular weight information. Further investigation is needed to elucidate these specific structural characteristics.

Q3: What is the in vitro efficacy of 2-phenylamino-4-methyl-5-acetylthiazole against bacteria?

A3: While the research establishes 2-phenylamino-4-methyl-5-acetylthiazole's binding affinity to KAS I and provides structural insights into the interaction [], it doesn't present specific data on its in vitro efficacy against bacteria. Further research, including minimum inhibitory concentration (MIC) determination and time-kill assays, is essential to assess the compound's potency and spectrum of activity against different bacterial strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.